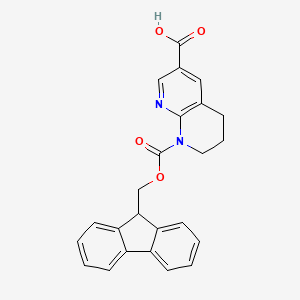![molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4](/img/structure/B2964312.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a naphthamide group via a propyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.
作用机制
Target of Action
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound acts as an inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to a reduction in cell proliferation and migration, and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . When FGFRs are inhibited, downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt are also affected . These pathways play crucial roles in cell proliferation, migration, and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells where FGFR signaling is often upregulated . In vitro studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including the cyclization of appropriate precursors under controlled conditions. The propyl chain is then introduced via alkylation reactions, followed by the attachment of the naphthamide group through amide bond formation. Common reagents used in these steps include alkyl halides, amines, and coupling agents such as EDCI or DCC .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting FGFR1, FGFR2, and FGFR3.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to target multiple kinases with high specificity makes it a valuable tool in both research and therapeutic applications .
属性
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDCIBEVMSJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2964231.png)
![N-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2964232.png)

![1-[6-(4-METHOXYPHENYL)-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBONYL]PYRROLIDINE](/img/structure/B2964235.png)

![4-[(4-Iodobenzyl)oxy]benzaldehyde](/img/structure/B2964238.png)
![2-(4-Chlorophenyl)-7-methoxy-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2964240.png)
![N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2964241.png)
![[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2964244.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2964248.png)
![ethyl 4-{2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2964249.png)
![n-{2-Oxaspiro[3.5]nonan-7-yl}prop-2-enamide](/img/structure/B2964250.png)
![N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2964252.png)
